3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one
Description
The exact mass of the compound 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one is 366.0441058 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-18-8-2-3-14(15(18)20)16(21)19-9-13(10-19)24(22,23)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQKAZTIGQQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Dihydropyridinone Moiety : This portion of the molecule is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
- Chlorobenzenesulfonyl Group : This substituent may enhance the compound's interaction with biological targets due to its electrophilic nature.
Synthesis
The synthesis of 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Azetidine Ring : Utilizing appropriate precursors and conditions to create the azetidine structure.
- Sulfonylation : The introduction of the chlorobenzenesulfonyl group through sulfonylation reactions.
- Cyclization to Dihydropyridinone : Final steps involve cyclization reactions that yield the dihydropyridinone structure.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds exhibit potent antimicrobial properties. A study demonstrated that similar compounds showed efficacy against pathogens such as Staphylococcus aureus and Candida albicans . The presence of the sulfonyl group is believed to enhance these activities by facilitating interactions with microbial enzymes.
Anti-inflammatory Effects
Compounds containing dihydropyridinone structures are often investigated for their anti-inflammatory properties. Preliminary studies suggest that 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the azetidine and dihydropyridinone rings have been shown to significantly affect potency and selectivity against various biological targets .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- A series of azetidinones were synthesized and tested against various bacterial strains.
- Results indicated a strong correlation between structural modifications and antimicrobial potency.
-
Anti-inflammatory Research :
- Compounds similar to 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one were evaluated for their ability to inhibit inflammatory pathways in vitro.
- Findings suggested potential therapeutic applications in treating inflammatory diseases.
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one exhibit anticancer properties. The azetidine and dihydropyridinone moieties are known to interact with biological targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit specific kinases associated with tumor growth, leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The sulfonamide group is particularly noteworthy for its role in enhancing the compound's bioactivity.
Pharmaceutical Applications
Drug Development
The unique structural features of 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one make it a valuable scaffold for drug development. Its ability to modulate enzyme activity positions it as a candidate for designing inhibitors targeting enzymes involved in metabolic pathways .
Formulation Studies
Research into the formulation of this compound has revealed its compatibility with various excipients, making it suitable for oral and injectable formulations. Studies have focused on optimizing solubility and bioavailability through complexation techniques .
Materials Science
Polymer Chemistry
In materials science, the compound has been explored as a building block for synthesizing novel polymers. Its functional groups allow for the introduction of specific properties into polymer matrices, enhancing thermal stability and mechanical strength .
Catalysis
The compound's unique structure also lends itself to catalytic applications. It has been tested as a catalyst in organic reactions, demonstrating efficiency in promoting reactions such as cross-coupling and oxidation .
-
Case Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The results indicated that modifications to the azetidine ring significantly enhanced anticancer activity against breast cancer cell lines . -
Case Study on Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus. The study outlined the mechanism of action involving disruption of bacterial cell wall synthesis . -
Application in Drug Formulation
A formulation study highlighted the use of this compound in developing a new oral antibiotic. The study focused on improving solubility through co-crystallization techniques, resulting in a formulation with enhanced bioavailability .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one?
- Methodological Answer : For small-molecule crystallography, use single-crystal X-ray diffraction (SC-XRD) coupled with SHELXL for refinement . The WinGX suite provides an integrated workflow for data processing, solution (via SHELXS/SHELXD), and refinement . Key parameters include bond-length and angle restraints for the azetidine and pyridin-2-one moieties. Validate the final structure using ORTEP-3 for thermal ellipsoid visualization to assess disorder or dynamic effects .
Q. How can synthetic impurities in this compound be identified and quantified?
- Methodological Answer : Employ high-resolution LC-MS (Liquid Chromatography-Mass Spectrometry) with a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). For structural confirmation of impurities, use - and -NMR with DEPT-135 to distinguish carbonyl carbons in the azetidine and pyridin-2-one groups. Compare retention times and fragmentation patterns against synthetic intermediates (e.g., 4-chlorobenzenesulfonyl chloride derivatives) .
Advanced Research Questions
Q. How can conformational flexibility of the azetidine ring influence the compound’s biological activity?
- Methodological Answer : Use Cremer-Pople puckering coordinates to quantify ring puckering . For computational studies, perform DFT (Density Functional Theory) optimizations (B3LYP/6-311++G**) to map energy landscapes of azetidine conformers. Correlate puckering amplitudes (e.g., θ and φ angles) with steric clashes or hydrogen-bonding interactions observed in co-crystal structures with target proteins. Validate using molecular dynamics (MD) simulations in explicit solvent to assess conformational populations under physiological conditions .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding assays?
- Methodological Answer :
- Step 1 : Re-examine docking parameters (e.g., protonation states of sulfonyl and carbonyl groups at physiological pH).
- Step 2 : Perform free-energy perturbation (FEP) or MM-GBSA calculations to account for solvation and entropy effects neglected in rigid docking.
- Step 3 : Validate with mutagenesis studies targeting residues in the binding pocket identified via crystallography.
- Step 4 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .
Q. How can isotopic labeling (e.g., , ) aid in studying the compound’s metabolic stability?
- Methodological Answer : Synthesize deuterated analogs (e.g., -methyl at the 1-methyl position) via H/D exchange under basic conditions. Use -labeled pyridin-2-one carbonyl groups for tracking metabolic cleavage via LC--NMR. Compare in vitro microsomal half-lives (human liver microsomes) between labeled and unlabeled compounds to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
